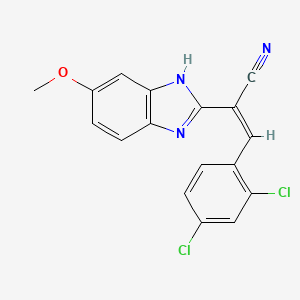
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone, also known as BTTSC, is a chemical compound that has been studied for its potential applications in scientific research. BTTSC is a thiosemicarbazone derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone involves its ability to chelate metal ions such as iron and copper. This leads to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by scavenging ROS and inhibiting the expression of pro-inflammatory cytokines. In infectious diseases, this compound inhibits the replication of viruses and bacteria by disrupting their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In infectious diseases, this compound inhibits the replication of viruses and bacteria by disrupting their DNA synthesis.
実験室実験の利点と制限
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone has several advantages for lab experiments such as its low toxicity and high solubility in water. However, this compound also has some limitations such as its instability in acidic conditions and its potential to chelate essential metal ions in cells.
将来の方向性
There are several future directions for research on 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone. One area of research could be the development of this compound derivatives with improved stability and specificity for metal ions. Another area of research could be the investigation of the potential of this compound as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and infectious diseases. Additionally, the mechanism of action of this compound could be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, this compound is a thiosemicarbazone derivative that has been studied for its potential applications in scientific research. This compound has been shown to have anti-tumor, neuroprotective, and anti-infective effects. The mechanism of action of this compound involves its ability to chelate metal ions and generate ROS. While this compound has several advantages for lab experiments, it also has some limitations. There are several future directions for research on this compound, including the development of this compound derivatives and investigation of its therapeutic potential.
合成法
The synthesis of 2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone involves the reaction of 2-butyl-1,3-diaminopropane with 1,3,5-triketone in the presence of thiosemicarbazide. The resulting product is this compound, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-butyltetrahydro-1H-isoindole-1,3,5(2H,4H)-trione 5-thiosemicarbazone has been studied for its potential applications in various scientific research fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to have anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antiviral and antibacterial activity.
特性
IUPAC Name |
[(Z)-(2-butyl-1,3-dioxo-4,6,7,7a-tetrahydro-3aH-isoindol-5-ylidene)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-2-3-6-17-11(18)9-5-4-8(15-16-13(14)20)7-10(9)12(17)19/h9-10H,2-7H2,1H3,(H3,14,16,20)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEKKASEEQTQKD-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CCC(=NNC(=S)N)CC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)C2CC/C(=N/NC(=S)N)/CC2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5465849.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-ethoxy-2-furyl)acrylonitrile](/img/structure/B5465856.png)
![3-(allylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5465860.png)

![7-(1-azocanylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5465869.png)

![N-(4-fluorophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)
![N'-[4-(allyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5465907.png)
![1'-[4-(1H-tetrazol-1-ylmethyl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5465913.png)
![4-{4-[4-(carboxymethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5465918.png)
![3,7-dimethyl-11-[2-(pyridin-2-ylthio)propanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5465930.png)
![methyl 4-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5465939.png)
![2-(2-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5465950.png)
![ethyl 5-(4-chlorophenyl)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5465956.png)